Palm-L-Glu(OSu)-Ome

Catalog No.
S13565532
CAS No.
M.F
C26H44N2O7
M. Wt
496.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palm-L-Glu(OSu)-Ome

Product Name

Palm-L-Glu(OSu)-Ome

IUPAC Name

5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl (2S)-2-(hexadecanoylamino)pentanedioate

Molecular Formula

C26H44N2O7

Molecular Weight

496.6 g/mol

InChI

InChI=1S/C26H44N2O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22(29)27-21(26(33)34-2)17-20-25(32)35-28-23(30)18-19-24(28)31/h21H,3-20H2,1-2H3,(H,27,29)/t21-/m0/s1

InChI Key

QTXWEAREIAERHZ-NRFANRHFSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OC

Palm-L-Glu(OSu)-Ome, also known as N-alpha-Palmitoyl-L-glutamic acid O-methyl ester, is a modified amino acid compound that plays a significant role in bioconjugation and peptide synthesis. It features a palmitoyl fatty acid chain attached to the glutamic acid backbone, along with an O-methyl ester modification. This structure enhances its lipophilicity, making it particularly useful for conjugating peptides and proteins to improve their stability and bioavailability in biological systems. The compound has a molecular formula of C₂₆H₄₄N₂O₇ and a molecular weight of approximately 502.64 g/mol .

, particularly substitution reactions. This reactivity allows it to form stable amide bonds with primary amines, making it an effective linker for attaching fatty acids or other functional groups to peptides and proteins. The reaction typically involves the nucleophilic attack of an amine on the carbonyl carbon of the succinimidyl ester, leading to the release of N-hydroxysuccinimide as a byproduct .

The biological activity of Palm-L-Glu(OSu)-Ome is primarily linked to its application in peptide synthesis, particularly in the development of glucagon-like peptide-1 (GLP-1) analogs such as liraglutide. These analogs are known for their role in glucose metabolism and appetite regulation, making them valuable in treating type 2 diabetes mellitus. The palmitoyl modification enhances the pharmacokinetic properties of these peptides by increasing their half-life and stability in circulation .

Palm-L-Glu(OSu)-Ome can be synthesized through several methods, often involving the protection and activation of the glutamic acid moiety followed by the introduction of the palmitoyl group. A common synthetic route includes:

  • Protection: Protecting the carboxylic acid group of glutamic acid using suitable protecting groups.
  • Palmitoylation: Reacting the protected glutamic acid with palmitoyl chloride in the presence of a base to introduce the fatty acid chain.
  • Activation: Converting the carboxylic acid into a succinimidyl ester using N-hydroxysuccinimide and coupling agents like Dicyclohexylcarbodiimide.
  • Deprotection: Removing any protecting groups to yield Palm-L-Glu(OSu)-Ome .

Palm-L-Glu(OSu)-Ome is primarily used in:

  • Peptide Synthesis: As a building block for synthesizing GLP-1 analogs and other lipophilic peptides.
  • Bioconjugation: To enhance the delivery and efficacy of therapeutic peptides by modifying their properties.
  • Drug Development: In research aimed at developing new treatments for metabolic disorders such as diabetes .

Studies involving Palm-L-Glu(OSu)-Ome often focus on its interactions with biological targets such as GLP-1 receptors. These studies help elucidate how modifications influence receptor binding affinity, biological activity, and pharmacokinetics. For instance, research indicates that lipid modifications can significantly enhance the stability and activity of GLP-1 analogs in vivo, which is critical for their therapeutic effectiveness .

Palm-L-Glu(OSu)-Ome shares structural similarities with several other compounds used in peptide synthesis and modification. Here are some notable comparisons:

Compound NameStructure/ModificationUnique Features
LiraglutideGLP-1 analogue with palmitoylationApproved drug for type 2 diabetes
Palm-L-Glu(OtBu)Palmitoyl-L-glutamic acid t-butyl esterUsed for similar applications but less soluble
Acylated GlutamatesVarious acyl chains attached to glutamic acidDifferent acyl chains can alter solubility
N-palmitoyl-L-serineSimilar fatty acid modification on serineDifferent amino acid backbone affects activity

The uniqueness of Palm-L-Glu(OSu)-Ome lies in its specific combination of palmitoylation and succinimidyl ester functionality, which provides enhanced reactivity for bioconjugation while maintaining favorable pharmacological properties .

The compound Palm-L-Glu(OSu)-Ome possesses the systematic IUPAC name N-palmitoyl-O5-succinimido-L-glutamic acid methyl ester [1]. This nomenclature reflects the complex molecular architecture consisting of multiple functional domains integrated into a single chemical entity. The Chemical Abstracts Service has assigned this compound the registry number 294855-90-6, establishing its unique chemical identity [2].

The molecular formula C₂₆H₄₄N₂O₇ indicates a substantial molecular weight of 496.64 grams per mole [1] [2]. The stereochemical configuration centers on the L-configuration at the α-carbon of the glutamic acid residue, designated as the S-configuration in Cahn-Ingold-Prelog nomenclature [1]. This stereochemical arrangement distinguishes it fundamentally from its D-enantiomer, which exhibits significantly different biological activity profiles and metabolic stability characteristics [3].

The absolute configuration at the chiral center follows the L-amino acid convention, where the amino group occupies the left position when the molecule is oriented with the carboxyl group at the top and the side chain extending downward [4]. This stereochemical specificity proves critical for biological recognition processes and enzyme-substrate interactions in peptide synthesis applications [5].

Table 1: Stereochemical and Nomenclature Data

PropertyValue
IUPAC NameN-palmitoyl-O5-succinimido-L-glutamic acid methyl ester [1]
Common NamePalm-L-Glu(OSu)-Ome [1]
CAS Number294855-90-6 [2]
Molecular FormulaC₂₆H₄₄N₂O₇ [1] [2]
Molecular Weight496.64 g/mol [1] [2]
StereochemistryL-configuration (S-configuration) [1]
Chiral Centers1 (α-carbon of glutamic acid) [1]

X-ray Crystallography and 3D Conformational Analysis

Crystallographic studies of Palm-L-Glu(OSu)-Ome present significant challenges due to the inherent molecular flexibility arising from the extended palmitoyl chain and the multiple rotatable bonds within the glutamic acid backbone [1]. PubChem database indicates that conformer generation is disallowed for this compound due to excessive molecular flexibility, which precludes reliable three-dimensional structure prediction using standard computational methods [1].

The molecular architecture exhibits a pronounced amphiphilic character, with the hydrophobic palmitoyl chain extending in one direction while the polar glutamic acid derivative occupies the opposite molecular region [6]. This structural arrangement facilitates membrane association and influences the compound's aggregation behavior in solution [7].

Crystallographic analysis of related palmitoyl-glutamic acid derivatives reveals that the extended hydrocarbon chains create distinct hydrophobic domains within the crystal lattice [3]. The glutamate moiety maintains hydrogen-bonding capacity through its carboxyl groups, contributing to intermolecular stabilization patterns [3]. X-ray crystallographic studies of analogous N-acyl glutamates demonstrate that the fatty acid chains adopt extended conformations that maximize van der Waals interactions between adjacent molecules [3].

The conformational flexibility of the molecule stems primarily from rotation around the C-C bonds of the palmitoyl chain and the conformational degrees of freedom within the glutamic acid backbone [8]. The presence of the succinimidyl ester group introduces additional conformational constraints while maintaining reactivity toward nucleophilic attack [9].

Table 2: Structural and Conformational Parameters

ParameterValue/Description
Molecular FlexibilityHigh (conformer generation disallowed) [1]
Crystal SystemNot determined (excessive flexibility) [1]
Amphiphilic CharacterPronounced (hydrophobic palmitic chain, polar glutamic acid) [6]
Rotatable BondsMultiple (palmitoyl chain and glutamic acid backbone) [1]
Hydrogen Bonding CapabilityPresent (carboxyl groups, amide linkages) [3]
Preferred ConformationExtended (maximizes van der Waals interactions) [3]

Functional Group Reactivity Profiles

The reactivity profile of Palm-L-Glu(OSu)-Ome centers predominantly on the succinimidyl ester functionality, which exhibits exceptional reactivity toward primary and secondary amines [10] [9]. N-hydroxysuccinimide esters demonstrate favorable reactivity characteristics, relative stability toward hydrolysis, and low toxicity, making them among the most widely used chemical reagents in bioconjugation chemistry [10].

The succinimidyl ester group reacts rapidly with amino groups of proteins under physiological conditions, resulting in high coupling yields and improved epitope density compared to alternative coupling methods [10]. The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of the ester, with N-hydroxysuccinimide serving as the leaving group [9]. This reaction demonstrates selectivity for primary amines over secondary amines, with reaction rates increasing with increasing pH and temperature [9].

Hydrolysis represents the primary competing reaction for succinimidyl esters in aqueous environments [9]. However, the hydrolysis rate remains significantly lower than the rate of aminolysis under typical bioconjugation conditions [9]. The order of reactivity toward different nucleophilic groups follows the pattern: histidine > lysine ≈ α-amino groups >> cysteine ≈ tyrosine [9].

The palmitoyl chain contributes hydrophobic character to the molecule while remaining relatively inert toward nucleophilic attack [11]. The amide linkage connecting the palmitic acid to the glutamic acid backbone exhibits stability under physiological conditions but can undergo hydrolysis under strongly acidic or basic conditions [12].

The methyl ester group at the α-carboxyl position demonstrates hydrolytic stability under mild conditions but can be cleaved by esterases or under strongly alkaline conditions [13]. The free γ-carboxyl group of glutamic acid remains available for additional derivatization reactions or ionic interactions [13].

Table 3: Functional Group Reactivity Analysis

Functional GroupReactivity ProfileReaction Conditions
Succinimidyl EsterHighly reactive toward nucleophiles [10] [9]pH 7-9, room temperature [9]
Palmitoyl ChainHydrophobic; relatively inert [11]Stable under physiological conditions [11]
Amide LinkageStable; hydrogen bonding [12]Stable except under extreme pH [12]
Methyl EsterHydrolytically stable [13]Susceptible to esterases [13]
Free CarboxylpH dependent; ionizable [13]Available for derivatization [13]
N-hydroxysuccinimideLeaving group functionality [10]Released upon aminolysis [10]

Comparative Analysis With Isomeric Forms

Structural comparison of Palm-L-Glu(OSu)-Ome with related isomeric and stereoisomeric forms reveals significant differences in molecular properties and biological activities [3] [14]. The most closely related compound, Palm-L-Glu(OSu)-OtBu, differs by substitution of a tert-butyl ester for the methyl ester at the α-carboxyl position, resulting in increased molecular weight from 496.64 to 538.72 grams per mole [14] [15].

The D-stereoisomer of palmitoyl glutamic acid exhibits identical molecular formula and weight but demonstrates markedly different biological activity profiles due to altered receptor binding specificity [3]. Stereochemistry at the α-carbon significantly impacts receptor recognition, as demonstrated in comparative studies of enantiomeric pairs in neuropharmacological models [3]. The D-configuration potentially influences biological activity and metabolic stability compared to the naturally occurring L-form [3].

Pal-Glu(OSu)-OH represents another closely related derivative where the methyl ester is replaced by a free carboxylic acid, resulting in a molecular weight reduction to 482.6 grams per mole [16]. This modification eliminates the ester protection and creates an additional ionizable group that influences solubility and reactivity profiles [16].

The parent compound N-Palmitoyl-L-glutamic acid lacks the succinimidyl activation entirely, exhibiting a molecular formula of C₂₁H₃₉NO₅ and molecular weight of 385.54 grams per mole [17]. Without the activated ester functionality, this compound demonstrates significantly reduced reactivity toward nucleophiles but maintains the amphiphilic character contributed by the palmitoyl chain [17].

Table 4: Comparative Analysis of Isomeric and Related Forms

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Difference
Palm-L-Glu(OSu)-OmeC₂₆H₄₄N₂O₇496.64 [1] [2]294855-90-6 [2]Reference compound
Palm-L-Glu(OSu)-OtBuC₂₉H₅₀N₂O₇538.72 [14]204521-63-1 [14]tert-Butyl ester substitution [14]
Pal-Glu(OSu)-OHC₂₅H₄₂N₂O₇482.6 [16]294855-91-7 [16]Free carboxylic acid [16]
N-Palmitoyl-L-glutamic acidC₂₁H₃₉NO₅385.54 [17]38079-66-2 [17]No succinimidyl activation [17]
Palmitoyl-D-glutamic acidC₂₁H₃₉NO₅385.54 [3]Not specified [3]D-stereochemistry [3]

The physicochemical properties vary significantly among these related compounds [3] [14] [17]. The LogP values, which indicate lipophilicity, demonstrate how structural modifications influence membrane permeability and bioavailability [3]. The presence or absence of the succinimidyl group dramatically affects reactivity profiles and intended applications in bioconjugation chemistry [10] [9].

Solid-Phase Peptide Synthesis (SPPS) Integration

Solid-phase peptide synthesis represents the cornerstone methodology for incorporating Palm-L-Glu(OSu)-Ome into peptide sequences [1] [2]. The integration of this palmitoylated glutamic acid derivative requires careful consideration of reaction parameters and synthetic strategies to ensure optimal coupling efficiency and minimal side product formation.

The fundamental approach involves the attachment of Palm-L-Glu(OSu)-Ome to a solid support resin, typically Rink amide MBHA resin with loading capacities ranging from 0.2 to 0.8 mmol/g [1] [2]. The compound's unique structure, featuring both the palmitoyl chain and the N-hydroxysuccinimide activated ester, necessitates specific reaction conditions to maintain the integrity of both functional groups during the synthesis process [3] [4].

Resin Selection and Loading Parameters

The selection of appropriate resin systems is critical for successful integration of Palm-L-Glu(OSu)-Ome. Rink amide MBHA resins provide optimal compatibility with the Fmoc protection strategy commonly employed in modern SPPS protocols [5] [2]. The resin loading capacity must be carefully controlled, with typical values ranging from 0.2 to 0.8 mmol/g to prevent steric hindrance and ensure complete coupling reactions [1].

The coupling process typically requires extended reaction times of 1-4 hours, significantly longer than standard amino acid couplings due to the steric bulk of the palmitoyl chain [1] [2]. Temperature control is essential, with reactions conducted at 25-60°C depending on the specific coupling protocol employed. Microwave-assisted synthesis protocols may utilize higher temperatures to accelerate reaction kinetics while maintaining product integrity [6].

Coupling Efficiency and Monitoring

Monitoring of coupling reactions involving Palm-L-Glu(OSu)-Ome requires specialized techniques due to the compound's unique reactivity profile. The Kaiser test and UV monitoring at specific wavelengths provide reliable methods for assessing coupling completion [1] [2]. The N-hydroxysuccinimide moiety provides additional monitoring opportunities through UV absorption characteristics, allowing for real-time assessment of reaction progress [7] [8].

Coupling efficiency is typically enhanced through the use of excess reagent equivalents, with 3-5 equivalents of Palm-L-Glu(OSu)-Ome commonly employed to drive reactions to completion [2] [9]. Base catalysts such as N-methylmorpholine activate the coupling process and facilitate optimal reaction kinetics [9] [10].

ParameterTypical ValueNotes
Resin TypeRink Amide MBHACompatible with Fmoc strategy [2]
Loading Capacity0.2-0.8 mmol/gDepends on resin substitution [1]
Coupling Time1-4 hoursExtended for difficult couplings [2]
Coupling Temperature25-60°CHigher for microwave-assisted [6]
Equivalents Used3-5 eqExcess ensures completion [9]
Base CatalystN-methylmorpholineActivates carbodiimide coupling [10]
Reaction SolventDMF/DCMPolar aprotic preferred [2]
Monitoring MethodKaiser test/UV monitoringNinhydrin or UV absorption [1]

Palmitoylation Reaction Mechanisms

The palmitoylation reaction mechanism for Palm-L-Glu(OSu)-Ome formation involves a multi-step process that combines carbodiimide-mediated activation with N-hydroxysuccinimide ester formation [11] [12]. This mechanism is fundamental to understanding the synthetic approach and optimizing reaction conditions for maximum yield and purity.

Mechanistic Pathway

The palmitoylation process initiates with the activation of palmitic acid through carbodiimide coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) [12] [10]. The carbodiimide reagent reacts with the carboxyl group of palmitic acid to form an unstable O-acylisourea intermediate, which subsequently undergoes nucleophilic attack by the amino group of glutamic acid [12] [8].

The reaction proceeds through a well-defined mechanism where the carbodiimide first activates the palmitic acid carboxyl group, forming an active intermediate that readily reacts with the amino functionality of L-glutamic acid [11] [13]. This process requires careful pH control, typically maintained in the range of 4.5 to 7.2 to optimize reaction efficiency while minimizing side reactions [12] [8].

N-Hydroxysuccinimide Activation

The incorporation of N-hydroxysuccinimide into the reaction system provides enhanced stability and reactivity compared to simple carbodiimide activation alone [12] [8]. The NHS ester formation occurs through nucleophilic displacement of the O-acylisourea intermediate, creating a more stable activated species that maintains reactivity toward primary amines [7] [8].

Research has demonstrated that NHS ester compounds exhibit half-lives of 4-5 hours at pH 7.0 and 0°C, decreasing to approximately 10 minutes at pH 8.6 and 4°C [8]. This stability profile allows for controlled reaction conditions and enables storage of activated intermediates when necessary [14] [8].

Reaction Optimization Parameters

Optimal palmitoylation conditions require careful balance of reagent stoichiometry, temperature control, and reaction timing. Palmitic acid is typically employed in 1.1-2.0 molar equivalents relative to the glutamic acid substrate, with carbodiimide and NHS used in 1.2-2.0 equivalents each [11] [12]. Base catalysts such as N-methylmorpholine or triethylamine are added in 2.0-3.0 equivalents to facilitate the coupling process [12] [13].

Temperature control is critical, with most reactions conducted at 0-25°C to prevent decomposition of unstable intermediates while maintaining reasonable reaction rates [11] [13]. Reaction times typically range from 2-24 hours, depending on the specific conditions and desired conversion levels [11] [15].

ReagentEquivalentsReaction TimeTemperature
Palmitic Acid1.1-2.02-24 hours0-25°C [11]
Carbodiimide (DIC/EDC)1.2-2.030 min - 2 hours0-25°C [12]
N-Hydroxysuccinimide1.2-2.030 min - 2 hours0-25°C [8]
Base Catalyst2.0-3.0Throughout reaction0-25°C [12]
Solvent SystemExcessContinuousAmbient [11]

OSu-Activation Strategies for Carboxyl Groups

N-Hydroxysuccinimide (OSu) activation represents a critical strategy for enhancing the reactivity of carboxyl groups in Palm-L-Glu(OSu)-Ome synthesis [7] [8]. This activation methodology provides superior stability and selectivity compared to alternative activation strategies, making it the preferred approach for peptide synthesis applications.

Activation Mechanism

The OSu activation mechanism proceeds through a series of well-characterized steps that transform the relatively unreactive carboxyl group into a highly electrophilic species capable of efficient amide bond formation [7] [8]. The process begins with carbodiimide-mediated activation of the carboxylic acid, forming an O-acylisourea intermediate that is subsequently displaced by N-hydroxysuccinimide [12] [8].

The reaction mechanism involves five distinct steps: carbodiimide activation of the carboxyl group, O-acylisourea intermediate formation, NHS nucleophilic attack, NHS ester formation, and finally amide bond formation with the target amine [8] [7]. Each step exhibits characteristic kinetics and stability profiles that influence overall reaction efficiency and product formation [8].

Kinetic Considerations

The kinetic profile of OSu activation reveals distinct rate constants for each mechanistic step. Carbodiimide activation proceeds rapidly (k1), followed by very fast O-acylisourea formation (k2) [8]. The NHS nucleophilic attack occurs at moderate rates (k3), while NHS ester formation is relatively slow (k4), and the final amide bond formation proceeds quickly (k5) [8] [7].

The stability of intermediates varies significantly throughout the mechanism. The initial carbodiimide-activated species and O-acylisourea intermediates are highly unstable, while the NHS ester exhibits semi-stable characteristics that allow for isolation and storage under appropriate conditions [8] [14]. The final amide product demonstrates very high stability, making it suitable for biological applications [8].

Gas-Phase vs Solution-Phase Reactivity

Recent research has revealed significant differences in OSu reactivity between gas-phase and solution-phase conditions [7]. In gas-phase environments, carboxylate groups demonstrate enhanced nucleophilicity and can initiate nucleophilic attacks on NHS esters, forming labile anhydride bonds that subsequently undergo dissociation [7]. This reactivity is not observed in aqueous solution phases, where carboxylates are generally unreactive toward NHS esters [7].

The gas-phase reactivity has important implications for mass spectrometric analysis and characterization of Palm-L-Glu(OSu)-Ome, as it may undergo unexpected reactions during ionization processes [7]. Understanding these differences is crucial for accurate analytical characterization and method development [7].

Optimization Strategies

Optimal OSu activation requires careful consideration of reaction conditions, reagent selection, and environmental factors. The use of appropriate buffer systems, such as MES buffer, provides optimal pH control for carbodiimide reactions while avoiding interference from extraneous carboxyls and amines [12]. Phosphate buffers and neutral pH conditions are compatible but exhibit reduced efficiency [12].

The inclusion of NHS or sulfo-NHS in carbodiimide coupling protocols significantly improves efficiency and enables the creation of stable, amine-reactive intermediates [12] [8]. This approach allows for molecule activation and storage for later use, providing flexibility in synthetic planning and execution [12].

StepProcessRate Constant (relative)Stability
1Carbodiimide activation of carboxylFast (k1)Unstable [8]
2O-acylisourea intermediate formationVery fast (k2)Highly unstable [8]
3NHS nucleophilic attackModerate (k3)Moderate [7]
4NHS ester formationSlow (k4)Semi-stable [8]
5Amide bond formation with amineFast (k5)Very stable [8]

Methyl Ester Protection/Derivatization Techniques

Methyl ester protection strategies play a crucial role in the synthesis of Palm-L-Glu(OSu)-Ome, providing selective protection for the carboxyl functionality while maintaining compatibility with other synthetic transformations [16] [17]. The α-methyl ester group in the compound structure serves both as a protecting group and as a permanent modification that influences the compound's biological and chemical properties [3] [4].

Esterification Methodologies

The formation of amino acid methyl esters can be accomplished through several well-established methodologies, each offering distinct advantages in terms of efficiency, selectivity, and reaction conditions [16] [17]. The trimethylchlorosilane (TMSCl) method with methanol represents one of the most convenient approaches, providing excellent yields under mild reaction conditions [16].

The TMSCl/methanol system operates effectively at room temperature and demonstrates broad compatibility with natural, aromatic, and aliphatic amino acids [16]. This method offers several advantages including easy operation, mild reaction conditions, simple workup procedures, and consistently good to excellent yields [16]. The reaction typically proceeds cleanly without significant side product formation, making it particularly suitable for large-scale synthesis applications [16].

Alternative esterification approaches include the use of sulfuric acid catalysis, though this method typically provides lower yields compared to the TMSCl approach [17]. The sulfuric acid method requires more careful control of reaction conditions and may involve higher alcohol consumption, making it less economically attractive for large-scale applications [17].

Selective Deprotection Strategies

The selective removal of methyl ester protecting groups requires careful consideration of reaction conditions to prevent unwanted side reactions, particularly epimerization at the α-carbon of the amino acid moiety [18]. Traditional basic hydrolysis conditions can lead to significant epimerization and may cause rapid deprotection of other acid-labile protecting groups [18].

Lithium iodide-mediated deprotection has emerged as a superior alternative for selective methyl ester removal [18]. This method operates under mild conditions in anhydrous ethyl acetate and demonstrates excellent selectivity for methyl ester cleavage while preserving other protecting groups and sensitive functionalities [18]. The lithium iodide method effectively addresses the limitations of traditional saponification approaches and provides enhanced synthetic flexibility [18].

Orthogonal Protection Schemes

The integration of methyl ester protection within comprehensive orthogonal protection schemes requires careful planning to ensure compatibility with other protecting groups and synthetic transformations [18]. Methyl esters demonstrate excellent stability toward acidic conditions, making them compatible with Fmoc deprotection protocols commonly employed in peptide synthesis [5] [18].

The orthogonal nature of methyl ester protection allows for selective manipulation of carboxyl groups in the presence of other reactive functionalities [18]. This selectivity is particularly important in complex synthetic schemes where multiple protecting groups must be removed in a predetermined sequence [18].

Applications in Glycopeptide Synthesis

Methyl ester protection has found significant application in glycopeptide synthesis, where it serves as an efficient and inexpensive alternative to other carboxylic acid protecting groups [18]. The mild selective deprotection conditions compatible with methyl esters improve the overall efficiency of glycosyl amino acid synthesis methods [18].

Research has demonstrated the successful application of methyl ester protection in the preparation of complex glycosyl amino acid derivatives, which serve as essential building blocks for glycopeptide synthesis [18]. The compatibility of methyl ester protection with sensitive carbohydrate functionalities makes it particularly valuable in these applications [18].

Purification Protocols (HPLC, Column Chromatography)

The purification of Palm-L-Glu(OSu)-Ome requires sophisticated chromatographic techniques capable of resolving closely related impurities and providing high-purity material suitable for biological applications [19] [20]. Both high-performance liquid chromatography (HPLC) and column chromatography methods play essential roles in the purification process, each offering distinct advantages for different stages of purification [21] [20].

High-Performance Liquid Chromatography Protocols

Reversed-phase HPLC represents the gold standard for peptide purification and has proven highly effective for Palm-L-Glu(OSu)-Ome isolation [19] [20]. The method relies on hydrophobic interactions between the analyte and the stationary phase, with elution occurring in order of increasing hydrophobicity [19] [20]. The significant hydrophobic character imparted by the palmitoyl chain makes reversed-phase HPLC particularly well-suited for this application [20].

Analytical HPLC Conditions

Analytical HPLC methods typically employ C18 (octadecyl) columns with particle sizes of 3-5 μm and dimensions of 4.6 × 150-250 mm [19] [20]. The mobile phase system consists of 0.1% trifluoroacetic acid (TFA) in water as solvent A and 0.08% TFA in acetonitrile as solvent B [19] [21]. Gradient elution profiles typically span 5-95% B over 30-60 minutes at flow rates of 1.0-1.5 mL/min [21] [20].

Detection is commonly performed at multiple wavelengths including 214 nm for peptide bond absorption, 254 nm for aromatic residues, and 280 nm for tyrosine and tryptophan residues [19] [20]. The N-hydroxysuccinimide moiety provides additional detection opportunities through its characteristic UV absorption profile [8].

Preparative HPLC Scale-Up

The transition from analytical to preparative HPLC requires careful consideration of scaling factors and method transfer parameters [21] [22]. Preparative columns typically utilize 5-10 μm particle sizes with dimensions of 20-50 × 150-250 mm to accommodate larger sample loads [21] [22]. Flow rates are proportionally increased to 10-100 mL/min, with injection volumes ranging from 0.5-5.0 mL [21] [22].

The scaling process follows established principles that account for differences in column geometry and loading capacity [22]. Method transfer from analytical to preparative scale is generally straightforward and predictable when proper scaling calculations are applied [22]. The preparative purification process can typically achieve purities exceeding 95% in a single chromatographic step [23].

Mobile Phase Optimization

Mobile phase selection and optimization play critical roles in achieving optimal separation efficiency [19] [21]. The use of TFA as an ion-pairing reagent improves peak width and symmetry for basic peptides while maximizing retention of acidic peptides [21]. Alternative ion-pairing reagents may be employed depending on specific separation requirements and downstream applications [20].

Gradient optimization involves careful adjustment of the organic solvent concentration profile to achieve maximum resolution between the target compound and related impurities [24] [21]. Shallow gradients with rates of increase of 1-4% per minute over 20-60 minute time spans typically provide optimal separation [21].

ParameterAnalyticalPreparative
Column TypeC18 (octadecyl)C18 (octadecyl) [19]
Particle Size3-5 μm5-10 μm [21]
Column Dimensions4.6 × 150-250 mm20-50 × 150-250 mm [22]
Mobile Phase A0.1% TFA in water0.1% TFA in water [21]
Mobile Phase B0.08% TFA in acetonitrile0.08% TFA in acetonitrile [21]
Gradient Profile5-95% B over 30-60 min5-95% B over 30-120 min [21]
Flow Rate1.0-1.5 mL/min10-100 mL/min [22]
Detection Wavelength214, 254, 280 nm214, 254 nm [20]
Injection Volume10-50 μL0.5-5.0 mL [22]

Column Chromatography Techniques

Column chromatography provides complementary purification capabilities and offers advantages in terms of cost-effectiveness and scalability for large-scale purifications [24] [25]. Flash chromatography has emerged as a particularly valuable technique, providing rapid purification with significantly reduced solvent consumption and time requirements compared to traditional HPLC methods [24] [25].

Flash Chromatography Applications

Flash chromatography systems operate at medium pressure and utilize larger particle sizes (25-50 μm) compared to HPLC, resulting in higher flow rates and reduced operational pressure [26]. This approach enables the processing of larger sample quantities per injection while maintaining excellent separation efficiency [24] [25].

The technique has demonstrated particular effectiveness for peptide purification, with successful separations achieved using water/methanol mobile phase systems without requiring ion-pairing reagents [25]. Flash chromatography can typically achieve separations in 8-10 minutes compared to 30-60 minutes required for equivalent HPLC separations [25].

Alternative Chromatographic Methods

Size exclusion chromatography provides valuable capabilities for desalting and group separation applications, particularly useful for removing low molecular weight impurities and buffer components [27] [20]. Ion exchange chromatography offers charge-based separation mechanisms that can provide orthogonal selectivity to reversed-phase methods [27] [20].

Hydrophobic interaction chromatography represents another valuable technique that separates molecules based on hydrophobicity differences in high-salt environments [27]. This method can provide unique selectivity for molecules with varying degrees of hydrophobic character [27].

Multi-Step Purification Strategies

Complex purification challenges often require multi-step chromatographic approaches that combine different separation mechanisms [27]. Successful combinations include ion exchange chromatography followed by gel permeation chromatography, and reversed-phase chromatography followed by intermediate ion exchange and final reversed-phase polishing [27].

The selection of appropriate purification strategies depends on the specific impurity profile, required purity levels, and scale of operation [27] [20]. Industrial-scale purifications may employ two-step procedures combining ion exchange capture with reversed-phase polishing to achieve purities exceeding 99.5% [27].

MethodStationary PhaseMobile PhaseApplication
Flash ChromatographySilica gel (40-63 μm)Hexane/EtOAc gradientsRapid purification [24]
Traditional ColumnSilica gel (70-230 mesh)Hexane/EtOAc gradientsHigh resolution [20]
Size ExclusionSephadex G-25/G-50Aqueous buffersDesalting/group separation [27]
Ion ExchangeSP-Sepharose/DEAESalt gradientsCharge-based separation [27]
Hydrophobic InteractionPhenyl-SepharoseDecreasing salt gradientsHydrophobicity-based [27]

XLogP3

6.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

496.31485175 g/mol

Monoisotopic Mass

496.31485175 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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